

An In-depth Technical Guide to CM-545 (Azide-Fluor 545)

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Compound of Interest

Compound Name: CM-545

Cat. No.: B606742

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent probe commonly referred to as **CM-545**, which is chemically identified as Azide-Fluor 545. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the application of advanced fluorescent labeling techniques.

Core Molecular and Spectroscopic Properties

CM-545, or Azide-Fluor 545, is a fluorescent dye containing an azide group, which makes it particularly useful for bio-orthogonal labeling through "click chemistry". Its synonyms include 5-Carboxytetramethylrhodamine-azide and TAMRA PEG azide.^{[1][2]} The fundamental molecular and spectroscopic characteristics are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₃₃ H ₃₉ N ₆ O ₇	^{[1][2]}
Molecular Weight	631.70 g/mol	^{[1][2]}
Appearance	Solid	^[2]
Absorption Maximum (λ _{abs})	546 nm	^{[1][3]}
Emission Maximum (λ _{em})	565 nm	^{[1][3]}

Application in Research and Drug Development

The primary application of Azide-Fluor 545 is the fluorescent labeling of alkyne or cyclooctyne-containing molecules and biomolecules via azide-alkyne click chemistry.^{[1][2][3]} This highly efficient and specific reaction allows for the precise attachment of the fluorescent probe to a target of interest, enabling its visualization and tracking in various biological systems. This technique is particularly valuable in drug discovery and development for applications such as:

- **Bioconjugation:** Covalently attaching the fluorescent dye to proteins, nucleic acids, or other biomolecules.
- **Cellular Imaging:** Tracking the localization and dynamics of labeled molecules within living cells.^[4]
- **Exosome Tracking:** Labeling and visualizing exosomes to study their roles in intercellular communication and as potential drug delivery vehicles.^[4]

Experimental Protocol: Fluorescent Labeling using Azide-Fluor 545

The following is a generalized protocol for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a common type of click chemistry used with Azide-Fluor 545.

Materials:

- Azide-Fluor 545
- Alkyne-modified biomolecule
- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- A suitable buffer (e.g., phosphate-buffered saline, PBS)

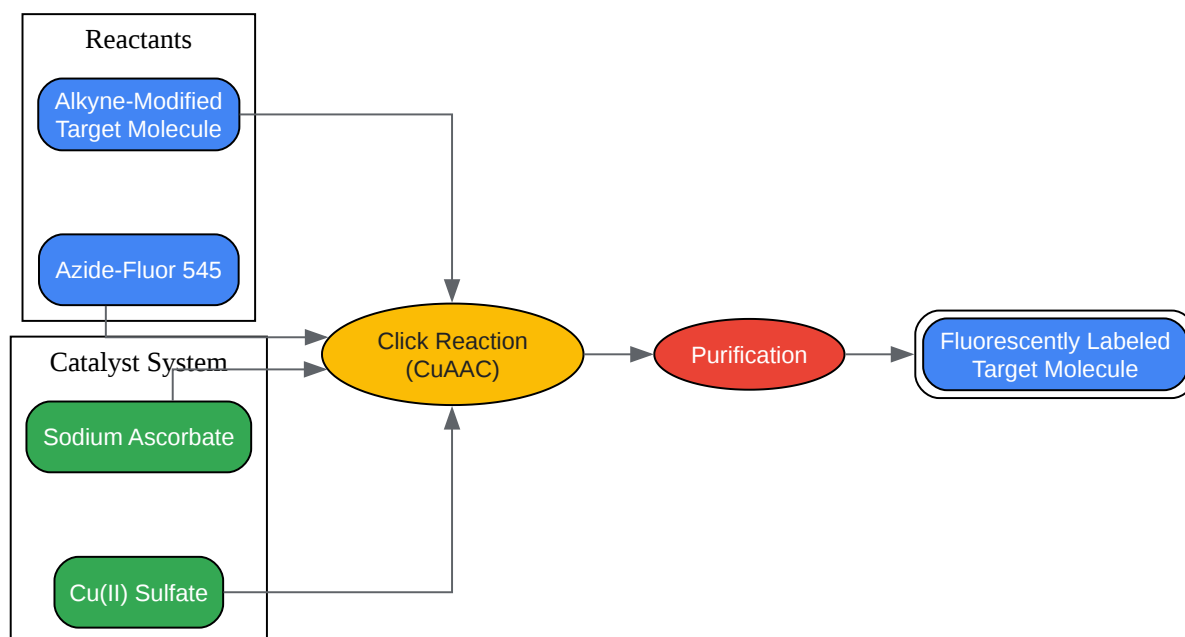
Procedure:

- Preparation of Reagents:

- Dissolve the alkyne-modified biomolecule in the chosen buffer to a final concentration of 1-10 mg/mL.
- Prepare a stock solution of Azide-Fluor 545 in a compatible organic solvent like DMSO.
- Prepare fresh stock solutions of CuSO_4 and sodium ascorbate in water.
- Labeling Reaction:
 - In a microcentrifuge tube, combine the alkyne-modified biomolecule solution with the Azide-Fluor 545 stock solution.
 - Add the CuSO_4 solution to the mixture.
 - Initiate the reaction by adding the sodium ascorbate solution. The ascorbate reduces Cu(II) to the catalytic Cu(I) species.
 - Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.
- Purification:
 - Remove the unreacted dye and copper catalyst from the labeled biomolecule using an appropriate method such as size exclusion chromatography, dialysis, or precipitation.
- Analysis:
 - Confirm the successful labeling and determine the degree of labeling using UV-Vis spectroscopy by measuring the absorbance of the protein (at 280 nm) and the dye (at 546 nm).
 - The labeled biomolecule is now ready for use in downstream applications like fluorescence microscopy or flow cytometry.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for labeling a target molecule with Azide-Fluor 545 using click chemistry.



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